Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist. It is currently being evaluated in a phase 2 clinical study in patients with Cushing's syndrome. []
Relevance: While sharing the 4-fluorophenyl and trifluoromethyl substituents with the main compound, CORT125134 diverges significantly in its core structure. It features a hexahydropyrazolo[3,4-g]isoquinoline moiety instead of the pyrazolo[3,4-b]pyridine core found in 1-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. Additionally, CORT125134 incorporates a (1-methyl-1H-pyrazol-4-yl)sulfonyl group and a 4-(trifluoromethyl)pyridin-2-yl)methanone group, highlighting the structural diversity within this research area. []
Compound Description: HMBPP is a novel compound synthesized via ring-opening and ring-closure reactions. Its chemical structure has been thoroughly characterized using spectral and analytical methods. Theoretical calculations, including DFT, NBO analysis, and thermodynamic parameter calculations, were performed to understand its properties. []
Compound Description: This compound exhibits a complex crystal structure stabilized by N—H⋯N, C—H⋯N, and C—H⋯π(arene) hydrogen bonds, forming double chains with enclosed cavities. []
Relevance: Although sharing the pyrazolo[3,4-b]pyridine core with 1-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, this compound features distinct substituents: a 2-fluorophenyl group at the 4-position, a 1H-indol-1-yl group at the 6-position, a methyl group at the 3-position, a phenyl group at the 1-position, and a nitrile group at the 5-position. These variations emphasize the diverse functionalities achievable within the pyrazolo[3,4-b]pyridine scaffold. []
Compound Description: This compound was synthesized through a multi-step process involving reactions with methyl iodide, hydrazine hydrate, and subsequent diazotization. Its structure was confirmed through spectral data analysis, including IR, 1H NMR, mass spectra, and elemental analyses. []
Relevance: This compound presents a unique structure with two pyrazolo[3,4-b]pyridine moieties connected by a 1,4-phenylene linker. This is distinct from the single pyrazolo[3,4-b]pyridine core of 1-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, demonstrating the possibility of building diverse molecular architectures using this heterocyclic system. []
Compound Description: This compound exhibits specific dihedral angles between its fused rings, influencing its overall conformation. An intramolecular S⋯O contact is observed, and its crystal packing is characterized by C—H⋯π interactions. []
Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator. It has been shown to induce relaxation in ovine pulmonary artery. []
Relevance: BAY 41-2272, while sharing the pyrazolo[3,4-b]pyridine core with 1-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, features a distinct substitution pattern. It incorporates a 5-cyclopropyl-2-pyrimidinyl group at the 3-position and a 2-fluorobenzyl group at the 1-position of the pyrazolo[3,4-b]pyridine ring. The presence of the amine group at the 4-position of the pyrimidine ring further distinguishes BAY 41-2272. This difference in substituents likely contributes to the specific biological activity of BAY 41-2272 as an sGC activator, a target distinct from the potential targets of 1-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. []
Compound Description: This compound was synthesized using microwave irradiation and its structure characterized by X-ray crystallography. []
Relevance: While this compound shares the 4-fluorophenyl substituent and the pyrazolo[3,4-b]pyridine core with 1-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, it notably differs in its saturation state. This compound presents a tetrahydro-pyrazolo[3,4-b]pyridine core, indicating a more saturated system compared to the fully aromatic core of 1-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. Additionally, it bears a 6-oxo and a 5-carbonitrile group, further distinguishing its structure and potential reactivity. []
Compound Description: This compound emerged as a potential anticancer agent demonstrating 53% cell growth inhibition against the NALM-6, SB-ALL, and MCF-7 human cancer cell lines, comparable to the standard drug doxorubicin. []
Compound Description: 12c was identified as a hit compound exhibiting 46-39% cell growth inhibition against NALM-6, SB-ALL, and MCF-7 human cancer cell lines. []
Compound Description: This compound serves as a key starting material for synthesizing a series of novel oxadiazole-functionalized pyrazolo[3,4-b]pyridine derivatives. These derivatives were evaluated for their anticancer activity against various cancer cell lines. []
Relevance: This compound shares the 4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine core structure with 1-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. The presence of the 6-thiophenyl group and the 3-amino group in this compound, compared to the 1-(4-fluorophenyl) and 6-(2-thienyl) groups in the main compound, indicates potential variations in their chemical properties and biological activity. []
Compound Description: This compound was utilized as a precursor in the synthesis of various polyheterocyclic ring systems, including pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine, pyrido[2',3':3,4]pyrazolo[5,1-c]triazine, and 6-amino-4-aryl-1-(pyrazolo[3,4-b]-pyridin-3-yl)-1,2-dihydropyridines derivatives. []
Relevance: Though sharing the pyrazolo[3,4-b]pyridine core with 1-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, this compound has a bromine atom at the 5-position and methyl groups at the 4- and 6-positions. Additionally, an amino group is present at the 3-position, indicating a potential reaction site for further derivatization. These structural differences contribute to the diverse chemical space explored within this research. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.